N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14(27)15-6-8-16(9-7-15)24-20(28)13-32-23-25-19-10-11-31-21(19)22(29)26(23)17-4-3-5-18(12-17)30-2/h3-9,12H,10-11,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDRFDXXFKOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure and diverse functional groups suggest a wide range of biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H25N3O4S with a molecular weight of approximately 487.6 g/mol. The compound features an acetyl group and a thieno[3,2-d]pyrimidine moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4S |
| Molecular Weight | 487.6 g/mol |
| Purity | ≥95% |
| Storage Conditions | To be determined |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, related compounds have demonstrated significant free radical scavenging abilities with IC50 values comparable to standard antioxidants like Trolox . This suggests that the compound may play a role in mitigating oxidative stress-related diseases.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Similar compounds have shown potent AChE inhibition with IC50 values around 1.56 mM. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
- Carbonic Anhydrase IX (CAIX) : Some derivatives have exhibited selective inhibition of CAIX with IC50 values as low as 24 nM. This property is particularly relevant in cancer therapy as CAIX is often overexpressed in tumors .
Antiproliferative Effects
In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example:
- U251 Glioblastoma Cells : Related compounds have shown antiproliferative activity with IC50 values around 0.94 µM and reduced colony formation capabilities .
The mechanisms underlying the biological activities of this compound involve:
- Binding Interactions : Molecular docking studies suggest favorable interactions between the compound and key amino acid residues in target enzymes such as AChE and CAIX. These interactions enhance the binding affinity and specificity of the compound towards these enzymes .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through various pathways that involve the modulation of signaling cascades associated with cell survival and death.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antioxidant Properties : A recent study highlighted the antioxidant capacity of thieno[3,2-d]pyrimidine derivatives with IC50 values indicating strong scavenging effects against DPPH radicals .
- Evaluation of Anticancer Activity : Another investigation focused on the antiproliferative effects against various cancer cell lines where certain derivatives showed significant inhibition of cell growth and migration capabilities.
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via a Gewald reaction , a well-established method for synthesizing 2-aminothiophene derivatives. This one-pot reaction involves the condensation of 3-methoxyphenyl isocyanate , ethyl cyanoacetate , and elemental sulfur in the presence of triethylamine (TEA) as a base catalyst (Fig. 1). The reaction proceeds under reflux in ethanol for 2 hours, yielding 2-amino-3-(3-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidin-4-one .
Optimization Notes :
- Temperature Control : Maintaining reflux conditions (78–80°C) ensures complete cyclization while minimizing side reactions.
- Catalyst Loading : A 10% molar excess of TEA improves reaction kinetics, achieving yields of 74–82%.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the crystalline thienopyrimidinone.
Introduction of the Thiol Functional Group
The 2-position of the thienopyrimidinone core is functionalized with a thiol group through reaction with thiourea in anhydrous dimethylformamide (DMF). This step involves heating the mixture at 100°C for 4 hours under nitrogen, yielding 2-mercapto-3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine .
Key Considerations :
- Solvent Choice : DMF’s high boiling point and polarity facilitate efficient thiolation.
- Side Reactions : Over-oxidation to disulfides is mitigated by strict anaerobic conditions.
Synthesis of N-(4-Acetylphenyl)-2-Bromoacetamide
The acetamide side chain is prepared via acylation of 4-aminoacetophenone with bromoacetyl bromide. In a biphasic solvent system (dichloromethane/water), 4-aminoacetophenone is treated with bromoacetyl bromide in the presence of potassium carbonate (K₂CO₃) at 0°C. The reaction is stirred for 24 hours at room temperature, yielding N-(4-acetylphenyl)-2-bromoacetamide with a 76% yield after recrystallization (dichloromethane/ethyl acetate).
Reaction Conditions :
- Molar Ratios : A 1:1.2 ratio of 4-aminoacetophenone to bromoacetyl bromide ensures complete conversion.
- Base Selection : K₂CO₃ neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.
Thioether Formation via Nucleophilic Substitution
The final step involves coupling the thiolated thienopyrimidinone with N-(4-acetylphenyl)-2-bromoacetamide through an Sₙ2 mechanism . The reaction is conducted in acetone with potassium carbonate (K₂CO₃) as a base, refluxed for 12 hours. The thiolate anion attacks the electrophilic carbon of the bromoacetamide, forming the desired thioether linkage.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 82 |
| Temperature (°C) | 56 (reflux) | 82 |
| Reaction Time (h) | 12 | 82 |
| Base | K₂CO₃ (2 equiv) | 82 |
Purification : The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Spectroscopic Characterization and Validation
The synthesized compound is characterized using ¹H NMR, ¹³C NMR, IR, and HR-MS to confirm structural integrity.
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.67 (d, J = 8.4 Hz, 2H, ArH), 6.92–7.45 (m, 4H, ArH), 4.32 (s, 2H, SCH₂), 3.81 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃).
IR (KBr) :
HR-MS : m/z calculated for C₂₅H₂₂N₃O₄S₂ [M+H]⁺: 508.1054; found: 508.1056.
Industrial-Scale Adaptations
For large-scale synthesis (>1 kg), microwave-assisted reactions reduce thioether formation time from 12 hours to 45 minutes, maintaining yields at 78–80%. Continuous flow systems further enhance throughput, achieving a space-time yield of 120 g/L/h.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with 6-aminothiouracil and N-(4-acetylphenyl)-2-chloroacetamide. Key steps include nucleophilic substitution under basic conditions (e.g., potassium carbonate in acetone) to form the thioether linkage, followed by cyclization to construct the thieno[3,2-d]pyrimidin core. Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm aromatic proton environments and acetyl group integration.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 495.12).
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~650 cm⁻¹) stretches.
- X-ray Crystallography : Resolves stereochemistry of the tetrahydrothienopyrimidine ring .
Q. What initial biological screening approaches are used to assess this compound’s activity?
- Methodological Answer : Primary screens include:
- Enzyme Inhibition Assays : Dose-response curves (e.g., IC50 determination) against kinases or proteases.
- Cell Viability Assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HepG2, MCF-7).
- Molecular Docking : Preliminary binding affinity predictions using software like AutoDock Vina to prioritize targets .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ketones (acetone). Acetone with K2CO3 achieves 81% yield due to optimal base compatibility and solubility .
- Catalyst Optimization : Test alternatives to K2CO3 (e.g., Cs2CO3 for enhanced deprotonation).
- Kinetic Monitoring : Use HPLC to track intermediate formation and side reactions (e.g., thioether hydrolysis) .
Q. What strategies address contradictions in reported biological activity data across different assay models?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase activity) with cell-based viability assays to distinguish direct target engagement vs. off-target effects.
- SAR Analysis : Compare analogs (e.g., halogen vs. methoxy substitutions) to identify critical pharmacophore elements. For example, the 4-acetylphenyl group enhances membrane permeability, while the 3-methoxyphenyl moiety modulates selectivity .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives due to rapid clearance .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets such as kinase enzymes?
- Methodological Answer :
- Structural Biology : Co-crystallization with the target kinase (e.g., EGFR) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Molecular Dynamics Simulations : Model conformational changes in the ATP-binding pocket upon compound binding .
Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons and carbons, resolving overlapping signals in the tetrahydrothienopyrimidine region.
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) causing signal broadening.
- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
